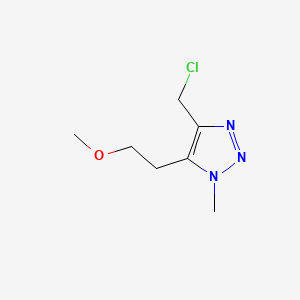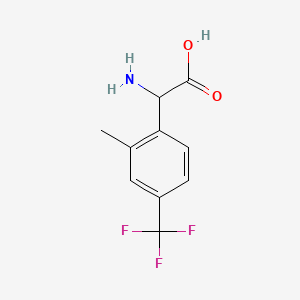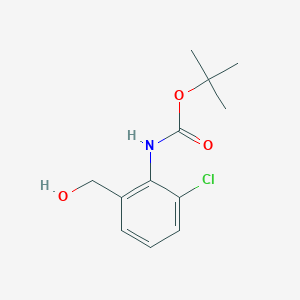
Tert-butyl (2-chloro-6-(hydroxymethyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a chloro and a hydroxymethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 2-chloro-6-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol
Major Products:
- Oxidation of the hydroxymethyl group yields formyl or carboxyl derivatives.
- Reduction of the nitro group yields the corresponding amine.
- Substitution of the chloro group yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Studied for its potential use in enzyme inhibition.
- Investigated for its role in modulating biological pathways.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its therapeutic properties in drug development.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their function. The molecular pathways involved may include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-phenylcarbamate
- tert-Butyl N-(2-chlorophenyl)carbamate
- tert-Butyl N-(6-hydroxymethylphenyl)carbamate
Comparison:
tert-Butyl N-phenylcarbamate: Lacks the chloro and hydroxymethyl substituents, making it less reactive in certain substitution reactions.
tert-Butyl N-(2-chlorophenyl)carbamate: Lacks the hydroxymethyl group, reducing its potential for oxidation reactions.
tert-Butyl N-(6-hydroxymethylphenyl)carbamate: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
The unique combination of the chloro and hydroxymethyl groups in tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate makes it a versatile compound with distinct reactivity and applications.
Propriétés
Formule moléculaire |
C12H16ClNO3 |
|---|---|
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
Clé InChI |
URHUOQGRBDAWCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


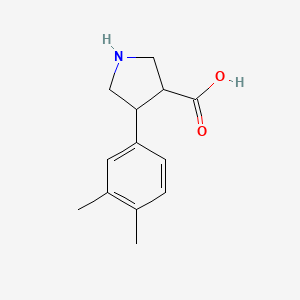
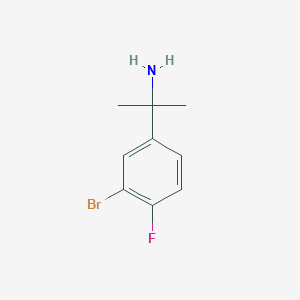
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)
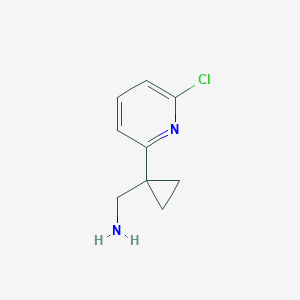
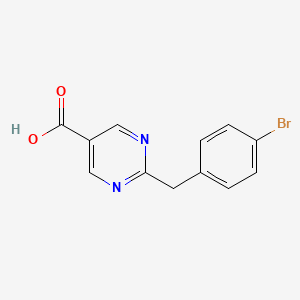
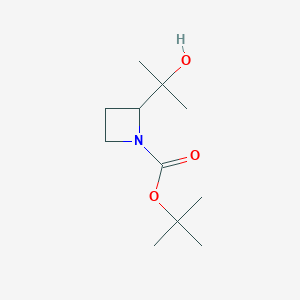
![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
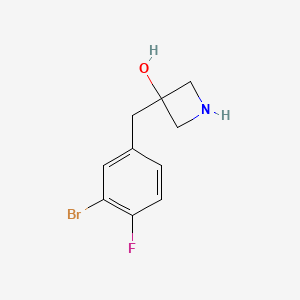
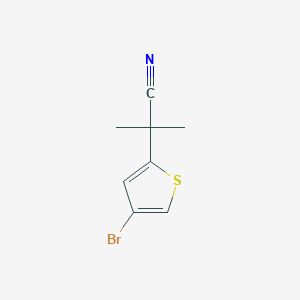

![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)
